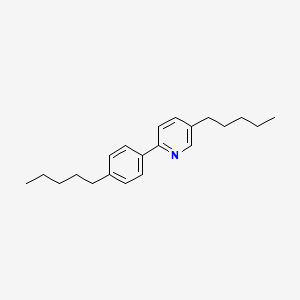
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide typically involves the following steps:
-
Nitration: : The starting material, 2-chloro-N-(2-ethyl-6-methylphenyl)benzamide, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the para position relative to the amide group.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
-
Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or under acidic conditions.
Major Products Formed
Reduction: 2-amino-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents. Its derivatives may be optimized for improved efficacy and reduced toxicity.
-
Industry: : It is used in the development of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amide groups may also contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide
- 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)benzamide
Uniqueness
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the nitro and chloro groups provides a distinct profile that sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C16H15ClN2O3 |
|---|---|
Peso molecular |
318.75 g/mol |
Nombre IUPAC |
2-chloro-N-(2-ethyl-6-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-11-6-4-5-10(2)15(11)18-16(20)13-8-7-12(19(21)22)9-14(13)17/h4-9H,3H2,1-2H3,(H,18,20) |
Clave InChI |
PVPYJAGNBVAXSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)

![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)
![ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11706098.png)
![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)

![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)


